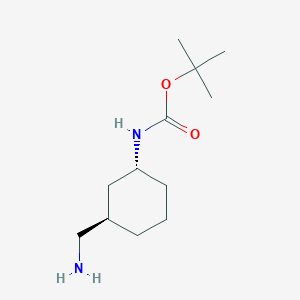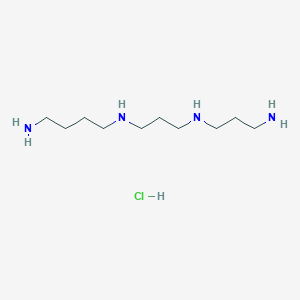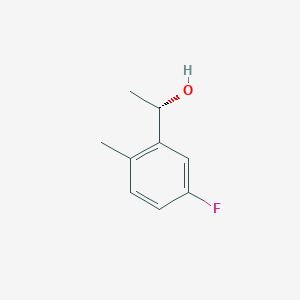
1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine
Overview
Description
1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine is a useful research compound. Its molecular formula is C10H11BrFN and its molecular weight is 244.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Building Block in Organic Synthesis : 1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine serves as a precursor in organic synthesis. It is utilized as a building block in the formation of 5-membered-aza-heterocycles and 5-membered-carbocycles, although yields may vary based on the reaction protocol and the stepwise addition of reactants. The Michael addition, in particular, is a significant step in some of these syntheses (Westerlund, Gras, & Carlson, 2001).
Synthesis of Biologically Active Molecules : It acts as an intermediate in the synthesis of various biologically active compounds, including substituted triazoles, aminothiazoles, and neurokinin antagonists. Various synthetic routes starting from related compounds have been explored to produce these derivatives, indicating the versatility and importance of this compound in medicinal chemistry (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
Catalysis in Chemoselective Amination : The compound is involved in chemoselective amination processes. Specific reactions, particularly involving palladium catalysis and conditions like SNAr, demonstrate its role in selective functionalization, indicating its significance in fine-tuning synthetic routes for complex organic molecules (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Hybrid Derivatives : Its derivatives have been synthesized and analyzed for their structural properties and potential applications. For instance, adamantane-1,3,4-thiadiazole hybrid derivatives synthesized from related compounds have been structurally characterized, and their non-covalent interactions have been thoroughly studied, which could be crucial for their applications in material science or pharmaceuticals (El-Emam et al., 2020).
Semiconductor Hybrid Particles Synthesis : It is used in the synthesis of organic/inorganic semiconductor hybrid particles, showcasing its role in the development of advanced materials with specific electronic properties. This indicates its potential use in the fields of material science and nanotechnology (de Roo et al., 2014).
Mechanism of Action
Target of Action
The compound contains a bromo-fluorophenyl group, which is a common motif in many bioactive molecules. This group can interact with various biological targets, such as enzymes, receptors, and ion channels. The exact target would depend on the specific context and needs further investigation .
Mode of Action
The mode of action of a compound depends on its chemical structure and the biological target it interacts with. In general, the bromo-fluorophenyl group can form halogen bonds and other non-covalent interactions with its target, leading to changes in the target’s activity .
Biochemical Pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Many compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the biological system it’s introduced to. The compound has a predicted density of 1.393±0.06 g/cm3 and a predicted boiling point of 274.7±40.0 °C .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. It could potentially lead to changes in cellular processes, gene expression, or signal transduction pathways .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, the compound’s stability might be affected by temperature given its predicted boiling point .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)but-3-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPPKXOGFUFGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=CC(=C1)Br)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)
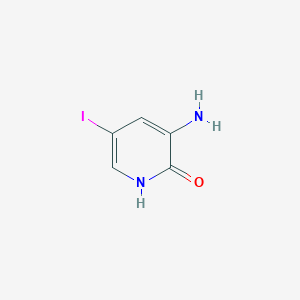
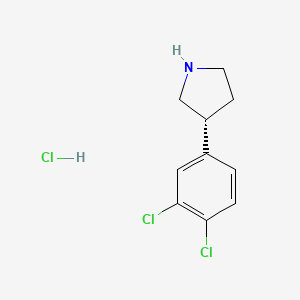
![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
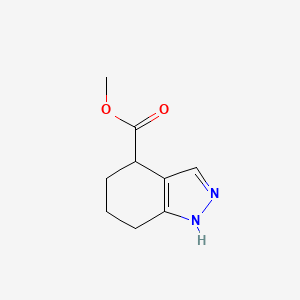
![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)
